Cubebin
Overview
Description
Tetrahydro-3,4-dipiperonylfuran-2-ol is a natural product found in Piper cubeba and Piper guineense with data available.
Mechanism of Action
Target of Action
Cubebin has been found to interact with several targets. It has demonstrated antiplatelet activity, specifically inhibiting platelet aggregation induced by thrombin . In addition, it has shown significant interactions with the targets PknB and DprE1, proteins associated with Mycobacterium tuberculosis . Furthermore, it has exhibited antibacterial activity against microorganisms that cause endodontic infections .
Mode of Action
This compound interacts with its targets to exert its biological effects. For instance, it inhibits platelet aggregation, a key process in arterial thrombosis . In the context of Mycobacterium tuberculosis, this compound interacts with the targets PknB and DprE1, leading to significant docking scores compared to controls . Moreover, it has been found to inhibit acetylcholinesterase (AChE), a key enzyme involved in Alzheimer’s disease .
Biochemical Pathways
This compound affects several biochemical pathways. It promotes vasorelaxation via the NO/cGMP pathway in rat aorta, without the involvement of prostacyclin . It also demonstrates hepatoprotective effects by improving alterations of biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .
Result of Action
This compound’s action results in various molecular and cellular effects. It has demonstrated neuroprotective effects against β-amyloid (Aβ) cytotoxicity in SH-SY5Y human neuroblastoma cell lines . It also exhibits hepatoprotective effects, improving alterations in biochemical and physiological indexes of serum and hepatic tissue induced by CCl4 .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, patients can be affected by external factors such as the environment, chemical reagents, and drugs, which can cause severe hepatic damage . .
Biochemical Analysis
Biochemical Properties
Cubebin interacts with various enzymes, proteins, and other biomolecules. It has been reported to exhibit significant hepatoprotective effects by improving alterations of the biochemical and physiological indexes of serum and hepatic tissue . The hepatoprotective effects of this compound were assessed using liver histopathology and biochemical parameters .
Cellular Effects
This compound has been found to have effects on various types of cells and cellular processes. For instance, it has been shown to have a neuroprotective effect on scopolamine-induced amnesia in mice . It also exhibits cytotoxicity against different cancer lines .
Molecular Mechanism
The molecular mechanism of this compound involves many intracellular targets, among them the regulation of genes expression, inhibition of oxidative stress, induction of apoptosis, and quorum sensing inhibition in pathogenic microbes .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of this compound in laboratory settings are limited, it has been observed that this compound treatment exhibits significant hepatoprotective effects by improving CCl4-induced alterations of the biochemical and physiological indexes of serum and hepatic tissue .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, a study showed that a dose of 150 mg/kg of this compound exhibited significant hepatoprotective effects .
Properties
IUPAC Name |
3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15,20-21H,5-6,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYWRNLYKJKHAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(O1)O)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60871975 | |
Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60871975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cubebin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
18423-69-3 | |
Record name | Tetrahydro-3,4-dipiperonylfuran-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.440 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cubebin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
131 - 132 °C | |
Record name | Cubebin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030682 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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